molecular formula C23H28ClN3O3S B2669598 Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 496777-65-2

Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2669598
CAS No.: 496777-65-2
M. Wt: 462.01
InChI Key: YSEIVCZDDQBAKX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethyl ester, a piperazine ring, and a thiophene ring. Piperazine rings are common in pharmaceutical compounds and can modulate the pharmacokinetic properties of a drug . The thiophene ring is a five-membered aromatic ring with a sulfur atom, which is also found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility can be determined experimentally. For example, similar compounds have been found to be soluble in DMSO .

Scientific Research Applications

Anticancer Activity

One notable application of related thiophene derivatives involves their use in the synthesis of novel heterocycles. For instance, the use of thiophene incorporated thioureido substituent as precursors led to the synthesis of new heterocycles, which were evaluated for their anticancer activity against the colon HCT-116 human cancer cell line. Compounds synthesized displayed potent activity, highlighting the potential of thiophene derivatives in anticancer drug development (Abdel-Motaal, Asem, & Alanzy, 2020).

Antimicrobial and Anti-inflammatory Applications

Another research avenue is the development of hybrid molecules incorporating thiophene derivatives to investigate their biological activities. These molecules have been assessed for their antimicrobial, antilipase, and antiurease activities, with some demonstrating good to moderate antimicrobial activity against test microorganisms. Additionally, two compounds exhibited antiurease activity, and four displayed antilipase activity, indicating their potential as therapeutic agents in treating microbial infections and related conditions (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antioxidant Activities

Further research into thiophene derivatives has led to the discovery of compounds with promising antioxidant activities. Through the synthesis of benzothiophenes and subsequent evaluation, several synthesized products were found to exhibit significant antioxidant activities. This finding opens the door to the use of thiophene derivatives in the development of antioxidant therapies (Bialy & Gouda, 2011).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, some compounds with a piperazine ring are known to have affinity for the D4 dopamine receptor .

Properties

IUPAC Name

ethyl 2-[[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3S/c1-2-30-23(29)21-18-8-3-4-9-19(18)31-22(21)25-20(28)15-26-10-12-27(13-11-26)17-7-5-6-16(24)14-17/h5-7,14H,2-4,8-13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEIVCZDDQBAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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